2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. The presence of trifluoromethyl, fluoro, and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole can be achieved through several methods. One common approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reagents introduce the trifluoromethyl group into the benzimidazole core under specific reaction conditions .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method employs organoboron reagents and palladium catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro and methoxy groups contribute to the compound’s stability and reactivity, enabling it to modulate various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is unique due to the combination of trifluoromethyl, fluoro, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F4N2O |
---|---|
Molecular Weight |
234.15 g/mol |
IUPAC Name |
6-fluoro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
IACLNZDRWXDCQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.